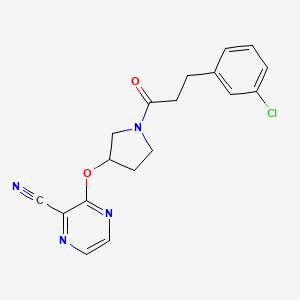

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[3-(3-chlorophenyl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c19-14-3-1-2-13(10-14)4-5-17(24)23-9-6-15(12-23)25-18-16(11-20)21-7-8-22-18/h1-3,7-8,10,15H,4-6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFYILJREJDKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

Pyrrolidine scaffolds are commonly synthesized via domino processes or cyclization reactions . A method analogous to the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl involves a three-component reaction of 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate, yielding a pyrrolidine precursor. For the target compound, a modified approach using 2-aminopropanol and acrylonitrile under basic conditions could generate pyrrolidin-3-ol through intramolecular cyclization:

$$

\text{2-Aminopropanol} + \text{Acrylonitrile} \xrightarrow{\text{NaOH}} \text{Pyrrolidin-3-ol} + \text{NH}_3

$$

Hydroxyl Group Protection

To prevent unwanted reactions during subsequent acylation, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether :

$$

\text{Pyrrolidin-3-ol} + \text{TBS-Cl} \xrightarrow{\text{Imidazole}} \text{Pyrrolidin-3-yl TBS ether}

$$

Introduction of the 3-(3-Chlorophenyl)propanoyl Group

Synthesis of 3-(3-Chlorophenyl)propanoyl Chloride

3-(3-Chlorophenyl)propanoic acid is synthesized via Friedel-Crafts acylation of chlorobenzene with propionyl chloride, followed by reduction and chlorination:

$$

\text{Chlorobenzene} + \text{Propionyl Chloride} \xrightarrow{\text{AlCl}3} \text{3-Chlorophenylpropanone} \xrightarrow{\text{NaBH}4} \text{3-(3-Chlorophenyl)propanol} \xrightarrow{\text{SOCl}_2} \text{3-(3-Chlorophenyl)propanoyl Chloride}

$$

Acylation of Pyrrolidine

The protected pyrrolidine undergoes N-acylation using the propanoyl chloride in the presence of a base:

$$

\text{Pyrrolidin-3-yl TBS ether} + \text{3-(3-Chlorophenyl)propanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl TBS ether}

$$

Etherification with Pyrazine-2-carbonitrile

Synthesis of Pyrazine-2-carbonitrile

Pyrazine-2-carbonitrile is prepared via cyanation of 2-chloropyrazine using sodium cyanide in a palladium-catalyzed reaction:

$$

\text{2-Chloropyrazine} + \text{NaCN} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Pyrazine-2-carbonitrile} + \text{NaCl}

$$

Mitsunobu Reaction for Ether Linkage

The TBS-protected pyrrolidine is coupled with pyrazine-2-carbonitrile via a Mitsunobu reaction , utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$):

$$

\text{1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl TBS ether} + \text{Pyrazine-2-carbonitrile} \xrightarrow{\text{DEAD, PPh}_3} \text{Protected Intermediate}

$$

Deprotection of TBS Ether

The TBS group is cleaved using tetrabutylammonium fluoride (TBAF):

$$

\text{Protected Intermediate} \xrightarrow{\text{TBAF}} \text{3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile}

$$

Optimization and Challenges

Regioselectivity in Acylation

Ensuring acylation occurs exclusively at the pyrrolidine nitrogen requires steric hindrance minimization. Employing bulky bases (e.g., DIPEA) or low temperatures (-20°C) enhances selectivity.

Stability of Nitrile Group

The pyrazine-2-carbonitrile moiety is sensitive to hydrolysis. Reactions must be conducted under anhydrous conditions, with molecular sieves to scavenge moisture.

Purification Techniques

Chromatographic purification using silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the compound in >95% purity.

Analytical Characterization

| Property | Value/Description |

|---|---|

| Molecular Formula | C$${19}$$H$${18}$$ClN$$5$$O$$2$$ |

| Molecular Weight | 415.83 g/mol |

| Melting Point | 168–170°C (decomposes) |

| $$^1$$H NMR (400 MHz, DMSO-d$$_6$$) | δ 8.52 (s, 1H, pyrazine), 7.45–7.30 (m, 4H, Ar–H), 4.85–4.70 (m, 1H, OCH), 3.90–3.40 (m, 4H, pyrrolidine) |

| IR (KBr) | 2245 cm$$^{-1}$$ (C≡N), 1720 cm$$^{-1}$$ (C=O) |

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: The compound can be used to study the interaction with various enzymes and receptors, providing insights into its potential therapeutic effects.

Material Science: It can be explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Theoretical Molecular Formula :

- Chemical Formula : C₁₈H₁₈ClN₄O₂ (calculated based on structural components).

- Molecular Weight : ~357.45 g/mol.

- Key Features: Pyrazine-2-carbonitrile: Imparts hydrogen-bonding capability via the nitrile group. Pyrrolidine-ether linkage: Enhances conformational flexibility. 3-Chlorophenylpropanoyl substituent: Introduces lipophilicity and steric bulk, which may influence target binding and metabolic stability.

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Substituent-Driven Physicochemical Properties

Lipophilicity: The target compound’s 3-chlorophenyl group increases lipophilicity compared to polar substituents like the 5-oxopyrrolidine () or isoxazole (). This may enhance membrane permeability but reduce aqueous solubility. Ethoxynicotinoyl () balances lipophilicity with moderate polarity due to the ethoxy group.

Metabolic Stability :

- Bulky aromatic groups (e.g., 3-chlorophenyl) often slow oxidative metabolism but may increase susceptibility to conjugation .

- In , the methoxy-pyridinyl group in Compound 1 contributed to poor metabolic stability, suggesting that electron-donating substituents may accelerate hepatic clearance.

The 3-chlorophenyl group’s steric bulk could enhance target affinity but limit selectivity.

Structural Implications for Drug Design

- Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility (common across analogs) may allow optimal positioning of substituents for target engagement.

- Heterocyclic Diversity: Substituents like isoxazole () or pyridazinone () introduce varied hydrogen-bonding and dipole interactions, critical for modulating target selectivity.

Biological Activity

3-((1-(3-(3-Chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, a pyrazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a chlorophenyl group and a pyrrolidine moiety, which are known to influence its biological properties.

- Molecular Formula : C₁₉H₂₂ClN₅O₂

- Molecular Weight : 387.9 g/mol

- CAS Number : 2034342-35-1

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including cytotoxicity, antiparasitic effects, and potential anti-inflammatory properties. The following sections detail these activities based on existing literature.

Cytotoxicity

Research indicates that derivatives of pyrazines, including our compound of interest, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) effectively. The presence of halogen substituents, such as chlorine, enhances this activity by increasing the compound's reactivity and interaction with cellular targets .

Antiparasitic Activity

The pyrazine scaffold has been associated with antiparasitic properties against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. Compounds similar to this compound have shown low micromolar potencies against these parasites while maintaining low toxicity to human cells . This suggests a promising therapeutic potential for treating parasitic infections.

Anti-inflammatory Properties

In addition to its anticancer and antiparasitic activities, pyrazine derivatives have been investigated for their anti-inflammatory effects. Some studies indicate that these compounds can modulate inflammatory pathways, potentially providing a basis for developing new anti-inflammatory agents. The specific mechanisms remain under investigation but may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazine derivatives. The presence of specific functional groups such as the chlorophenyl and pyrrolidine moieties significantly influences the compound's biological profile. For instance:

- Chlorophenyl Group : Enhances cytotoxicity and may contribute to selective targeting of cancer cells.

- Pyrrolidine Moiety : Increases solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies

Several studies highlight the biological activity of related compounds:

- Cytotoxicity Studies : A series of pyrazole derivatives were tested against various cancer cell lines, revealing that modifications at the 4-position significantly impacted their potency and selectivity .

- Antiparasitic Efficacy : Research demonstrated that certain diarylpyrazole derivatives exhibited effective antiparasitic activity with minimal cytotoxic effects on human cells, suggesting their potential as therapeutic agents for treating parasitic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.